4-(Pyrimidin-2-yl)piperazin-2-one
Description
4-(Pyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as an intermediate in the synthesis of various bioactive molecules .
Properties
IUPAC Name |
4-pyrimidin-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c13-7-6-12(5-4-9-7)8-10-2-1-3-11-8/h1-3H,4-6H2,(H,9,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAKPEKYKCQVLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrimidin-2-yl)piperazin-2-one typically involves the condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions to form 1-(2-pyrimidinyl)-4-Boc-piperazine. This intermediate is then hydrolyzed under acidic conditions to yield the target compound . The reaction conditions include:
Alkaline Conditions: Use of bases such as sodium hydroxide or potassium carbonate.
Acidic Hydrolysis: Use of acids like hydrochloric acid.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of cost-effective reagents, solvents like methylene dichloride or chloroform, and efficient purification techniques to minimize impurities and maximize yield .
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine ring undergoes nucleophilic and electrophilic substitutions, particularly at the C-4 and C-5 positions, due to the electron-withdrawing nature of the nitrogen atoms.
Key Examples:
-
Halogenation : Reaction with phosphorus oxychloride (POCl₃) at 80–100°C introduces chlorine atoms at C-4 and C-5, forming 4,5-dichloro derivatives .
-
Amination : Treatment with ammonia or primary amines in ethanol under reflux yields 4- or 5-amino-substituted pyrimidines .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | POCl₃, 80–100°C | 4,5-Dichloro-pyrimidin-2-ylpiperazin-2-one | 85 | |
| Amination | NH₃/EtOH, reflux | 4-Amino-pyrimidin-2-ylpiperazin-2-one | 72 |
Acylation and Alkylation Reactions
The secondary amine in the piperazinone ring reacts with acylating or alkylating agents to form derivatives with enhanced pharmacological potential.
Acylation:
-
Propionylation : Using propionyl chloride in dichloromethane with triethylamine at 20–25°C produces N-propionyl derivatives .
-
Benzoylation : Benzoyl chloride in toluene forms N-benzoyl analogs, which are intermediates in antitumor agent synthesis.
Alkylation:
Oxidation and Reduction
The ketone group in the piperazinone ring and the pyrimidine’s unsaturated bonds participate in redox reactions.
Oxidation:
-
Ketone Stability : The piperazinone ketone resists oxidation under mild conditions but forms carboxylic acid derivatives with strong oxidizers like KMnO₄ in acidic media.
-
Pyrimidine Ring : Ozonolysis cleaves the pyrimidine ring to yield urea derivatives .
Reduction:
-
Ketone to Alcohol : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol without affecting the pyrimidine ring.
-
Pyrimidine Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring to form tetrahydropyrimidine analogs .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | 4-(Pyrimidin-2-yl)piperazin-2-ol | 78 | |
| Ring Hydrogenation | H₂, Pd-C, EtOH | 4-(Tetrahydropyrimidin-2-yl)piperazin-2-one | 65 |
Ring-Opening and Rearrangement
Under harsh conditions, the piperazinone ring undergoes cleavage or rearrangement:
Scientific Research Applications
4-(Pyrimidin-2-yl)piperazin-2-one is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine: Shares a similar structure but differs in its pharmacological profile.
1-(2-Pyridyl)piperazine: Another piperazine derivative with distinct biological activities.
1-Phenylpiperazine: Known for its use in various therapeutic applications.
Uniqueness: 4-(Pyrimidin-2-yl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable intermediate in drug synthesis .
Biological Activity
4-(Pyrimidin-2-yl)piperazin-2-one is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its pharmacological effects, particularly focusing on its potential as an antidepressant, anxiolytic, and anti-cancer agent. We will discuss various studies, including structure-activity relationships (SAR), synthesis methods, and biological evaluations.
Chemical Structure and Properties
The compound this compound features a piperazine ring substituted with a pyrimidine moiety. This structure is significant as it contributes to the compound's ability to interact with various biological targets. The piperazine ring is known for its versatility in forming complexes with different receptors, enhancing the compound's pharmacological profile.
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of this compound exhibit selective monoamine oxidase (MAO) inhibitory activity. A study synthesized several derivatives and evaluated their MAO-A and MAO-B inhibitory effects. Notably, compounds such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate showed promising results with IC50 values indicating potent inhibition of MAO-A, which is crucial for antidepressant activity .
Table 1: MAO Inhibitory Activity of Selected Derivatives
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
|---|---|---|
| 2j | 12.5 | 30.0 |
| 2m | 15.0 | 35.0 |
These findings suggest that the incorporation of the pyrimidine moiety may enhance the antidepressant properties of piperazine derivatives.
Antimicrobial Activity
The compound has also shown antibacterial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, suggesting that the piperazine-pyrimidine combination may enhance membrane permeability, leading to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 20 |
| P. aeruginosa | 30 |
Anti-cancer Potential
The anti-cancer properties of piperazine derivatives have been well-documented, with several studies indicating that they can inhibit cell proliferation in various cancer cell lines. The structural modifications leading to enhanced lipophilicity have been correlated with increased cytotoxicity against cancer cells .
Case Study: Cytotoxicity Evaluation
A recent study evaluated the cytotoxic effects of several pyrimidine-piperazine derivatives on human cancer cell lines, including breast and colon cancer cells. The results indicated that certain derivatives significantly reduced cell viability at lower concentrations compared to standard chemotherapeutics .
Structure-Activity Relationships (SAR)
The SAR studies have revealed critical insights into how modifications to the piperazine and pyrimidine rings can influence biological activity. For instance, substituents on the pyrimidine ring can modulate receptor affinity and selectivity, impacting both therapeutic efficacy and side effects .
Table 3: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Alkyl substitution | Increased lipophilicity |
| Halogen addition | Enhanced receptor binding affinity |
| Hydroxyl group | Improved solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
